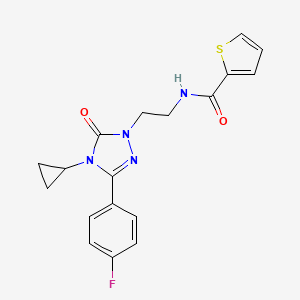

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide

Description

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with potential applications in various scientific fields. Its unique chemical structure combines elements of cyclopropyl, fluorophenyl, and triazolyl groups, giving it distinctive chemical properties.

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c19-13-5-3-12(4-6-13)16-21-22(18(25)23(16)14-7-8-14)10-9-20-17(24)15-2-1-11-26-15/h1-6,11,14H,7-10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYUZENPPVDFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide typically involves several steps:

Formation of the triazole ring: : This can be achieved through the reaction of 4-cyclopropyl-3-(4-fluorophenyl)-1H-1,2,4-triazole with appropriate reagents under controlled conditions.

Introduction of the ethyl linker: : Ethylation of the triazole derivative using ethylating agents.

Coupling with thiophene-2-carboxylic acid: : The final step involves coupling the intermediate with thiophene-2-carboxylic acid in the presence of coupling agents like DCC or EDCI to form the desired compound.

Industrial Production Methods

Scaling up the synthesis for industrial production would require optimization of each step to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automation might be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions, especially at the cyclopropyl and triazole moieties.

Reduction: : Potential reduction at the oxo group or other reactive sites.

Substitution: : Electrophilic or nucleophilic substitution reactions at the fluorophenyl or thiophene rings.

Common Reagents and Conditions

Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Common reducing agents might include sodium borohydride or lithium aluminium hydride.

Substitution: : Conditions vary based on the specific substitution but typically involve suitable solvents and catalysts.

Major Products

The products formed depend on the type of reaction and conditions. For example, oxidation might lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

Structural Characteristics

The compound features a complex molecular structure characterized by:

- A triazole ring , which enhances stability and bioactivity.

- A cyclopropyl group that contributes to its pharmacological properties.

- A fluorophenyl moiety , which can influence lipophilicity and biological interactions.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit potent anticancer properties. For instance, the triazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide could be evaluated for its efficacy against various cancer cell lines through cytotoxic assays and molecular docking studies .

2. Antimicrobial Properties

Compounds with a triazole scaffold are known for their antimicrobial activities. This compound may act as an inhibitor of enzymes involved in bacterial and fungal metabolism, making it a candidate for further development as an antimicrobial agent .

3. Structure–Activity Relationship (SAR) Studies

The unique structure allows for extensive SAR studies. By synthesizing various analogs and modifying functional groups, researchers can gain insights into how these changes affect biological activity. This approach is essential for optimizing drug candidates in the early stages of drug development .

Pharmacological Insights

1. Inhibition Mechanisms

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways relevant to disease processes. For example, triazole derivatives have been implicated in inhibiting the 5-lipoxygenase pathway, which is crucial in inflammatory responses .

2. ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for predicting the pharmacokinetics of this compound. Computational models can provide insights into its bioavailability and potential therapeutic window .

Agricultural Applications

1. Agrochemical Potential

Given the biological activity of similar compounds against pests and pathogens in agricultural settings, there is potential for this compound to be explored as an agrochemical agent. Its efficacy against plant pathogens could be assessed through field trials and laboratory studies.

Mechanism of Action

The exact mechanism of action depends on the specific application:

Biological mechanisms: : Could involve binding to specific proteins or receptors, inhibiting enzyme activity, or interfering with metabolic pathways.

Molecular targets and pathways: : Potential targets might include enzymes, receptors, or nucleic acids, depending on the compound's structural compatibility.

Comparison with Similar Compounds

Comparing N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide with structurally similar compounds reveals its uniqueness:

Similar compounds: : Could include other triazole derivatives or thiophene carboxamides.

Uniqueness: : This compound's combination of fluorophenyl, cyclopropyl, and thiophene groups sets it apart, possibly leading to distinct chemical properties and biological activities.

Exploring such a multifaceted compound can shed light on its diverse applications and potential. If there's any specific detail you want to dive deeper into, just let me know!

Biological Activity

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structural features, including a triazole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Features

The compound's structure can be broken down as follows:

- Triazole Ring : Known for stability and versatility, the triazole moiety often acts as a pharmacophore in bioactive compounds.

- Cyclopropyl Group : This feature may enhance the compound's interaction with biological targets.

- Fluorophenyl Moiety : The presence of fluorine can influence the compound's lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

-

Antimicrobial Activity :

- Compounds containing the 1,2,4-triazole scaffold have shown significant antibacterial and antifungal properties. For instance, a study indicated that derivatives of triazoles displayed high activity against various strains of bacteria and fungi, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential :

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the functional groups can lead to enhanced potency and selectivity against specific biological targets. For example:

| Modification | Expected Effect |

|---|---|

| Altering the cyclopropyl group | Potentially increases binding affinity |

| Fluorine substitution on phenyl | Enhances lipophilicity and bioavailability |

| Variations in the triazole position | Influences enzyme binding interactions |

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antibacterial Activity Study :

- Anticancer Screening :

- Mechanistic Studies :

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of similar triazole-thiophene hybrids often involves multi-step reactions, including cyclocondensation of thiosemicarbazides with carboxylic acid derivatives and subsequent functionalization. For example, analogous compounds (e.g., triazole-thiazole hybrids) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres . Optimize yields by controlling stoichiometry (e.g., 1.2 equivalents of cyclopropylamine), reaction temperature (70–90°C), and catalyst selection (e.g., HATU for amide bond formation). Monitor progress using TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C-NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, cyclopropyl protons at δ 1.2–1.5 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with fluorine and sulfur .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the triazole core’s metal-binding capacity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformational flexibility?

- Methodological Answer :

- Crystallization : Use vapor diffusion with solvents like DCM/hexane or methanol/water. Monitor crystal growth under polarized light.

- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.

- Refinement : Employ SHELXL for structure solution, incorporating restraints for disordered atoms (e.g., cyclopropyl groups). Validate with R-factors (<5%) and electron density maps .

- Visualization : Generate ORTEP diagrams using ORTEP-3 to highlight thermal ellipsoids and bond angles .

Q. What strategies mitigate contradictory data between computational docking predictions and experimental binding assays?

- Methodological Answer :

- Force Field Calibration : Re-parameterize docking software (e.g., AutoDock Vina) to account for fluorine’s electronegativity and the triazole’s π-π stacking.

- Solvent Effects : Include explicit water molecules in MD simulations to mimic physiological conditions.

- Experimental Cross-Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) and compare with docking scores .

Q. How can reaction conditions be optimized to address low regioselectivity during triazole ring formation?

- Methodological Answer :

- Catalytic Screening : Test transition metals (e.g., CuI for Huisgen cycloaddition) or organocatalysts (e.g., DBU) to direct regiochemistry .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance cyclization rates vs. non-polar alternatives.

- In Situ Monitoring : Use 19F-NMR to track fluorophenyl group incorporation and adjust reagent ratios dynamically .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., solubility, logP)?

- Methodological Answer :

- QSAR Models : Train models on datasets of triazole-carboxamides to estimate logP and aqueous solubility.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute dipole moments and polar surface area .

- ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.